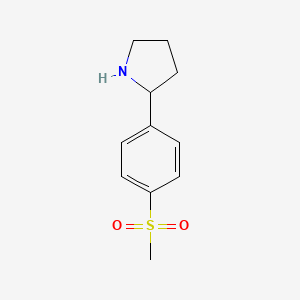

2-(4-(Methylsulfonyl)phenyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(Methylsulfonyl)phenyl)pyrrolidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a phenyl group substituted with a methylsulfonyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)pyrrolidine typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-(4-(Methylsulfonyl)phenyl)pyrrolidine exerts its effects is primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a key role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-(Methylsulfonyl)phenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.

2-(4-(Methylsulfonyl)phenyl)benzimidazole: Evaluated as a selective COX-2 inhibitor with potential anti-inflammatory applications.

Uniqueness

2-(4-(Methylsulfonyl)phenyl)pyrrolidine stands out due to its pyrrolidine ring, which imparts unique steric and electronic properties compared to other similar compounds. This structural difference can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Activité Biologique

2-(4-(Methylsulfonyl)phenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a para-methylsulfonyl phenyl group. Its molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of approximately 283.35 g/mol. The structural characteristics of this compound suggest potential anti-inflammatory properties, which are crucial for therapeutic applications in pain management and inflammation-related diseases.

Biological Activity

1. COX-2 Inhibition

Research indicates that this compound exhibits significant COX-2 inhibitory activity. COX-2 is an enzyme involved in the inflammatory process, and selective inhibition can reduce inflammation and pain. In vitro studies have shown that this compound has a selectivity index (SI) favoring COX-2 over COX-1, which is essential for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparative COX-2 Inhibition Potency

| Compound Name | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.10–0.31 | High |

| Indomethacin | 0.079 | Low |

| Celecoxib | 0.04 | Moderate |

2. Anti-inflammatory Effects

In addition to COX-2 inhibition, studies have demonstrated that related compounds show promising anti-inflammatory effects. For instance, derivatives of this compound were found to suppress inflammation in carrageenan-induced paw edema models, indicating their potential as effective anti-inflammatory agents .

3. Antimicrobial Activity

Recent investigations highlighted the antimicrobial properties of this compound, particularly against strains of MRSA, E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. The synthesized derivatives exhibited substantial antibacterial activity, with some compounds achieving over 85% growth inhibition against these pathogens .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring and the sulfonyl group can significantly affect the biological activity of the compound. For example, variations in substituents on the phenyl ring have been shown to enhance COX-2 selectivity and potency .

Table 2: SAR Insights for Derivatives

| Substituent Type | Impact on Activity |

|---|---|

| Methylsulfonyl Group | Enhances COX-2 selectivity |

| Electron-donating groups | Increase anti-inflammatory potency |

| Ring modifications | Affect metabolic stability and clearance |

Case Studies

A significant study evaluated the efficacy of various derivatives of this compound against bacterial strains and their anti-inflammatory effects in vivo. The results showed that compounds with specific structural features exhibited enhanced activity compared to standard treatments like indomethacin and celecoxib .

Case Study Summary:

- Objective: Assess antibacterial and anti-inflammatory properties.

- Method: In vitro assays against bacterial strains; in vivo models for inflammation.

- Findings: High antibacterial activity against resistant strains; significant reduction in inflammation markers.

Propriétés

Formule moléculaire |

C11H15NO2S |

|---|---|

Poids moléculaire |

225.31 g/mol |

Nom IUPAC |

2-(4-methylsulfonylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H15NO2S/c1-15(13,14)10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 |

Clé InChI |

OYAAEDKXNSKBDC-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=CC=C(C=C1)C2CCCN2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.